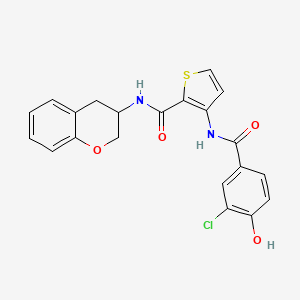
Hsd17B13-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsd17B13-IN-15 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-15 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of key intermediates: This may involve reactions such as alkylation, acylation, or cyclization.
Coupling reactions: These reactions typically involve the use of coupling agents like EDCI or DCC to form amide or ester bonds.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Hsd17B13-IN-15 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Hsd17B13-IN-15 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: It helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.
Medicine: It is being investigated as a potential therapeutic agent for treating NAFLD and NASH.
Industry: It may have applications in the development of new drugs targeting liver diseases
作用機序
Hsd17B13-IN-15 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules in the ligand binding pocket .
類似化合物との比較
Hsd17B13-IN-15 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include:
BI-3231: Another potent and selective HSD17B13 inhibitor.
HSD17B13-IN-1: A less potent inhibitor with a different chemical structure.
HSD17B13-IN-2: An inhibitor with moderate potency and selectivity.
These compounds differ in their chemical structures, potencies, and specificities, but all target the same enzyme, HSD17B13, and are being explored for their potential therapeutic applications in liver diseases.
特性
分子式 |
C21H17ClN2O4S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(3,4-dihydro-2H-chromen-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O4S/c22-15-10-13(5-6-17(15)25)20(26)24-16-7-8-29-19(16)21(27)23-14-9-12-3-1-2-4-18(12)28-11-14/h1-8,10,14,25H,9,11H2,(H,23,27)(H,24,26) |
InChIキー |
RCXVQOOMDKYXTH-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=CC=CC=C21)NC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


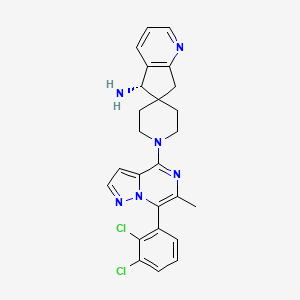
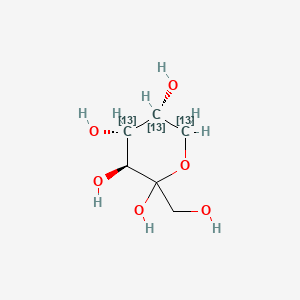

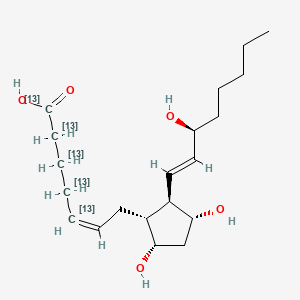
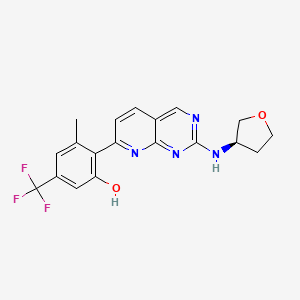
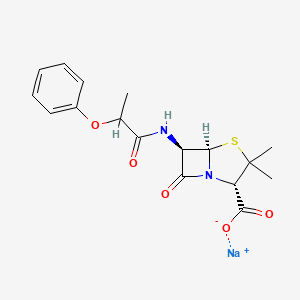
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

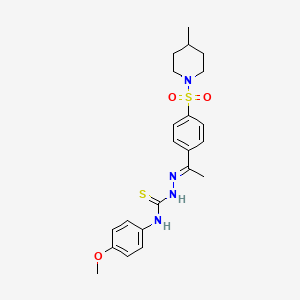

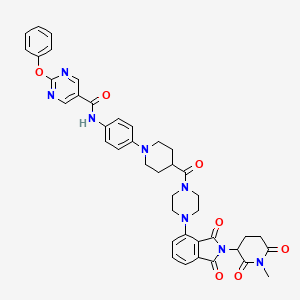

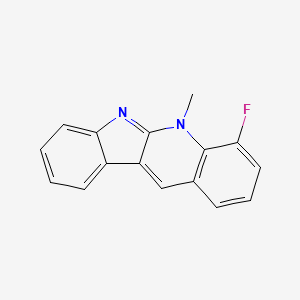
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
